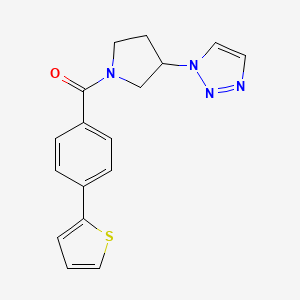
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a 1,2,3-triazole ring, which is known to bind to various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
The interaction of the compound with its targets could involve the formation of hydrogen bonds, as suggested by the presence of a carbonyl group .
Biochemical Pathways
Compounds containing 1,2,3-triazole and indole scaffolds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a variety of biochemical pathways.
Result of Action
The exact molecular and cellular effects of this compound are unknown. Based on the biological activities of similar compounds, it could potentially have a broad range of effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, some compounds need to be stored in an inert atmosphere at 2-8°C for stability .
Actividad Biológica
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a pyrrolidine moiety, and a thiophene-substituted phenyl group. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring through "click chemistry" methods, followed by the coupling with pyrrolidine and subsequent functionalization to introduce the thiophene moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT-116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that the presence of the triazole and pyrrolidine rings may enhance the compound's interaction with cancer cell targets, potentially inhibiting tumor growth .
The proposed mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, while the pyrrolidine moiety may enhance binding affinity and specificity. Additionally, the thiophene group can contribute to the overall stability and reactivity of the compound .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating various triazole derivatives reported that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted that structural modifications significantly influenced anticancer activity .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation into the enzymatic inhibition properties of related compounds indicated that these triazole-containing molecules could effectively inhibit specific kinases involved in cancer progression. This suggests a dual role for these compounds in both direct cytotoxicity and modulation of signaling pathways critical for tumor survival .
Propiedades
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(20-9-7-15(12-20)21-10-8-18-19-21)14-5-3-13(4-6-14)16-2-1-11-23-16/h1-6,8,10-11,15H,7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAIVOOHXDMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













